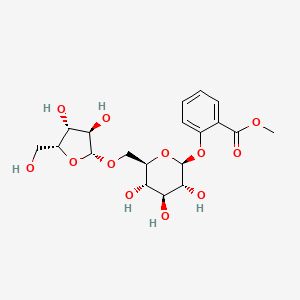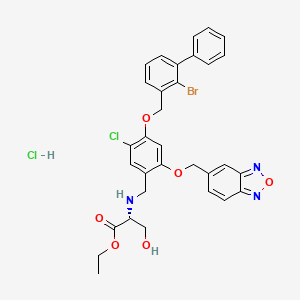
5-Propargylamino-ddCTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is a nucleoside molecule used in various scientific applications, particularly in nucleic acid labeling and sequence analysis. This compound is a modified nucleotide analog that plays a crucial role in the synthesis of cyanine dye-nucleotide conjugates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves the modification of the cytidine moleculeThe final step involves the phosphorylation of the modified cytidine to obtain the triphosphate form .
Industrial Production Methods
Industrial production of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propargylamino group can lead to the formation of aldehydes or carboxylic acids .
Scientific Research Applications
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate involves its incorporation into DNA during replication. The compound acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is particularly useful in antiviral therapies, where it can block the replication of viral DNA . The molecular targets include DNA polymerases, which are essential for DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Propargylamino-2’-deoxycytidine-5’-triphosphate: Similar in structure but lacks the dideoxy modification.
5-Propargylamino-2’,3’-dideoxyguanosine-5’-triphosphate: Another nucleotide analog with similar applications.
Uniqueness
5-Propargylamino-2’,3’-dideoxycytidine-5’-triphosphate is unique due to its dideoxy modification, which makes it an effective chain terminator in DNA synthesis. This property is particularly valuable in DNA sequencing and antiviral research .
Properties
Molecular Formula |
C12H19N4O12P3 |
|---|---|
Molecular Weight |
504.22 g/mol |
IUPAC Name |
[[(2S,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H19N4O12P3/c13-5-1-2-8-6-16(12(17)15-11(8)14)10-4-3-9(26-10)7-25-30(21,22)28-31(23,24)27-29(18,19)20/h6,9-10H,3-5,7,13H2,(H,21,22)(H,23,24)(H2,14,15,17)(H2,18,19,20)/t9-,10+/m0/s1 |
InChI Key |
UZTVDBNPCNJIGN-VHSXEESVSA-N |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=C(C(=NC2=O)N)C#CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)
![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)
![2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)
![(2S,3S,4S,5R)-2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B11934433.png)
![[(3S)-5-ethoxy-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-2,5-dioxopentyl] 2,6-dichlorobenzoate](/img/structure/B11934440.png)

![3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B11934452.png)
![[8-(4-Aminobutyl)-11-(3-carbamimidamidopropyl)-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaazacyclopentadecan-2-yl]acetic acid; bis(trifluoroacetic acid)](/img/structure/B11934457.png)
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(1R,2S,3R,5'S,6R,7S,8R,9S,12S,13S,16S,18R)-3-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B11934465.png)


![1,3-dichloro-5-[(Z)-2-(4-chlorophenyl)ethenyl]benzene](/img/structure/B11934507.png)
![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

